N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
This compound features a pyrido[1,2-a]pyrimidine core substituted with a hydroxyl group at position 2, a methyl group at position 9, a ketone at position 4, and an N-benzyl carboxamide at position 3. It is synthesized via condensation of 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol, yielding a class of carboxamides with confirmed analgesic activity in the "acetic acid writhing" model . The structure is validated by NMR spectroscopy, which reveals distinct aromatic proton shifts influenced by the pyridopyrimidine nucleus and benzylamide fragment .
Properties
IUPAC Name |
N-benzyl-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-6-5-9-20-14(11)19-16(22)13(17(20)23)15(21)18-10-12-7-3-2-4-8-12/h2-9,22H,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXGXPOPKWRTCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multiple steps, starting with the formation of the pyrido[1,2-a]pyrimidine core. One common approach is the reaction of ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamine in boiling ethanol. This reaction results in the formation of the desired compound through amidation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require precise control of temperature, pressure, and reaction time to ensure consistent product quality. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield hydroxylated or aminated derivatives.
Substitution: Substitution reactions can lead to the formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a chemical compound with potential analgesic and anticancer properties . Research has explored its synthesis, structure, and activity, particularly in the context of medicinal chemistry .
Scientific Research Applications
Analgesic Properties:
- Synthesis and Analgesic Activity A series of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides have been synthesized and studied for their potential as analgesics . These compounds are synthesized by reacting ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol .
- Pharmacological Screening Primary pharmacological screening reveals that N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides exhibit varying degrees of analgesic properties when tested using the "acetic acid writhings" standard model . The structure-activity relationship within the benzylamide fragment is similar to that of 4-hydroxyquinolin-2-ones, suggesting bioisosterism between the 4-hydroxyquinolin-2-one and 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine nuclei .
- Modification for Enhanced Analgesic Properties Chemical modification, such as displacement of the methyl group in position 8 of the pyrido[1,2-a]pyrimidine nucleus, has been considered to optimize the biological properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides .
Anticancer Activity:
- Synthesis of N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) A novel compound, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, was synthesized via addition, rearrangement, and intramolecular processes .
- Properties and Activity of DHFP The structure of DHFP was confirmed through NMR and FTIR spectra, with mass spectrometry indicating high purity . Theoretical DFT calculations determined its molecular configuration . DHFP demonstrates effective anticancer activity in colon and prostate cancer cells and binds to EGFR tyrosine kinase near Erlotinib . ADME and ADMET calculations suggest high bioavailability .
Synthesis Details
- General Procedure for N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides: To synthesize N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, the corresponding benzylamine (0.02 Mol) is added to a solution of ethyl ester (2.48 g, 0.01 Mol) in 10 mL of ethanol, and the mixture is heated at reflux for 30 hours. The reaction mixture is then cooled and left to stand at approximately 0°C for 10-12 hours. The resulting precipitate of benzylamide is filtered, washed thoroughly with hexane and cold water, and dried in the air. The product is crystallized from a DMF – ethanol mixture (1:1) .
- Synthesis of N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP): 0.19 g (0.64 mmol) of 4-((3-benzylureido)methyl)furan-3-carbonyl azide is refluxed in 15 mL of dry THF under a nitrogen atmosphere for 16 hours. The solvent is evaporated, and the crude product is purified by column chromatography using a 2:3 Ethyl acetate/Hexane solvent system, yielding 0.124 g (73.3%) of N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide as a white shiny solid .
ADME Properties of N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide
| Property | Value |
|---|---|
| Human Intestinal Absorption | 0.9640 |
| Human Oral Bioavailability | Yes |
| Caco-2 | 0.7279 |
| Blood Brain Barrier | Yes |
| Subcellular Localization | Mitochondria |
| P-glycoprotein Inhibitor | No |
| P-glycoprotein Substrate | No |
Mechanism of Action
The mechanism by which N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Core Heterocycle: The pyrido[1,2-a]pyrimidine core (target compound and cyclopropyl analog) is bioisosteric to 4-hydroxyquinolin-2-one, suggesting shared mechanisms with quinoline-based analgesics .
Substituent Effects :
- N-Benzyl vs. N-Cyclopropyl : The bulky benzyl group in the target compound may enhance lipophilicity and steric hindrance compared to the compact cyclopropyl group .
- Positional Methyl Groups : The 9-methyl substitution (target) vs. 6-methyl (cyclopropyl analog) influences ring conformation and electronic distribution .
- Synthetic Routes: Carboxamide formation via amine-carboxylate condensation is common, but solvents (e.g., ethanol vs. methanol) and catalysts (e.g., triethylamine) vary, affecting reaction efficiency .
2.2 Pharmacological Activity
- Analgesic Activity: The target compound and its benzylamide analogs exhibit uniform analgesic efficacy in the acetic acid writhing test, independent of benzyl substituent variations. This contrasts with 4-hydroxyquinolin-2-one analogs, where substituents significantly modulate activity . Bioisosterism between the pyridopyrimidine and quinolinone cores suggests overlapping molecular targets, possibly cyclooxygenase (COX) or opioid receptors .
- Divergent Targets: Thienopyrimidine derivatives (e.g., N-butyl-2-methyl-4-oxo analog) influence melanin synthesis, highlighting how core heterocycle changes redirect biological activity .
2.3 Structural-Activity Relationship (SAR)
- Critical Groups: The 2-hydroxy and 4-oxo groups are essential for analgesic activity, as their removal abolishes efficacy in pyridopyrimidine derivatives .
- Bioisosteric Replacements: The pyridopyrimidine nucleus serves as a viable bioisostere for quinolinone in analgesic design, retaining activity while altering metabolic stability .
Biological Activity
N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of analgesia and cancer treatment. This article reviews the synthesis, biological properties, and implications for therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with various benzylamines in boiling ethanol. This amidation process results in the formation of the target compound, which has been characterized using techniques such as NMR spectroscopy and elemental analysis .
Analgesic Properties
Research indicates that derivatives of this compound exhibit significant analgesic activity. A study conducted on a series of N-(benzyl)-substituted derivatives demonstrated their effectiveness in pain relief models, suggesting their potential as new analgesics . The compounds were evaluated using standard pharmacological tests, which showed promising results compared to existing analgesics.
Anticancer Activity
In addition to analgesic properties, this compound has been investigated for its anticancer effects. Molecular docking studies revealed that this compound interacts with key biological targets involved in cancer progression, including the EGFR tyrosine kinase. In vitro studies demonstrated its ability to inhibit cancer cell proliferation in various human cancer cell lines . The compound's structure allows it to engage effectively with cancer-related pathways, making it a candidate for further development in oncology.
Comparative Analysis of Biological Activity
The following table summarizes the biological activities observed for this compound compared to other similar compounds:
Case Studies
Case Study 1: Analgesic Screening
A study evaluated the analgesic properties of various N-benzyl derivatives through behavioral assays in rodents. The results indicated that modifications at specific positions significantly enhanced pain relief efficacy compared to standard drugs like ibuprofen .
Case Study 2: Cancer Cell Line Studies
In vitro testing on human colon (HT29) and prostate (DU145) cancer cell lines revealed that N-benzyl derivatives displayed IC50 values comparable to established chemotherapeutics. The molecular docking studies confirmed strong binding affinities to EGFR, suggesting a mechanism for their anticancer activity .
Q & A
Q. What are the standard synthetic routes for N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, and how can reaction conditions be optimized?
Answer: The compound is synthesized via condensation of 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate esters with benzylamines in boiling ethanol. Key parameters include:
- Reagent ratio: Stoichiometric excess of benzylamine ensures complete conversion.
- Solvent: Ethanol is optimal for solubility and reflux conditions.
- Purification: Recrystallization from ethanol yields colorless crystals with sharp melting points.
- Analytical validation: Elemental analysis and -NMR confirm structure and purity (e.g., aromatic proton shifts at δ 7.2–8.1 ppm for pyrido-pyrimidine nuclei) .
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Boiling ethanol | High solubility, easy isolation |
| Reaction time | 6–8 hours under reflux | Complete conversion |
| Benzylamine excess | 1.2–1.5 equivalents | Minimizes unreacted starting material |
Q. How is the structural integrity of this compound confirmed in academic research?
Answer: Structural validation employs:
Q. Table 2: Characteristic NMR Signals
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| 2-OH | 12.1–12.3 | Broad singlet |
| C-9 Methyl | 2.4–2.6 | Singlet |
| Benzyl CH | 4.5–4.7 | Multiplet |
Q. What experimental models are used to evaluate its biological activity, and what are the key findings?
Answer: The "acetic acid writhing" model in mice is standard for assessing analgesic activity. Key protocols:
- Dose range: 10–50 mg/kg intraperitoneally.
- Endpoint: Reduction in writhing episodes vs. control.
All N-benzyl analogs show comparable activity (40–50% inhibition), suggesting minimal SAR dependence on benzyl substituents .
Advanced Research Questions
Q. How does bioisosterism between 4-hydroxyquinolin-2-one and pyrido-pyrimidine nuclei influence biological activity?
Answer: Bioisosteric replacement of 4-hydroxyquinolin-2-one with pyrido-pyrimidine retains analgesic efficacy despite structural differences. Computational docking reveals both nuclei form similar hydrogen bonds with COX-2 active sites. This supports pyrido-pyrimidine as a viable scaffold for COX-2 inhibitors .
Q. Table 3: Bioisosteric Comparison
| Property | 4-Hydroxyquinolin-2-one | Pyrido-Pyrimidine |
|---|---|---|
| pKa (2-OH group) | ~8.2 | ~7.9 |
| LogP | 1.8 | 2.1 |
| Hydrogen-bonding sites | 2 | 2 |
Q. How should researchers address contradictions in structure-activity relationship (SAR) data across analogs?
Answer: Contradictions may arise from subtle stereoelectronic effects or assay variability. Mitigation strategies:
- Consistent assay protocols: Standardize models (e.g., writhing test vs. hot-plate).
- Computational modeling: Use DFT to compare electron density maps of benzylamide substituents.
- Crystallography: Resolve binding modes via X-ray co-crystallization (e.g., uses single-crystal X-ray to confirm substituent geometry) .
Q. What computational methods are recommended for pharmacokinetic profiling of this compound?
Answer:
- SwissADME: Predicts drug-likeness (Lipinski’s rules) and bioavailability (GI absorption: 85% predicted).
- Gaussian09: Optimizes geometry for docking studies using B3LYP/6-31G* basis sets.
- Molecular dynamics (MD): Simulates binding stability with target proteins over 100 ns trajectories .
Q. How can alternative synthetic routes improve yield or scalability?
Answer: suggests:
- Microwave-assisted synthesis: Reduces reaction time from 8 hours to 30 minutes.
- Solvent screening: DMF increases solubility of hydrophobic intermediates.
- Catalytic optimization: Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency by 20% .
Q. What methodologies assess environmental safety during lab-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
